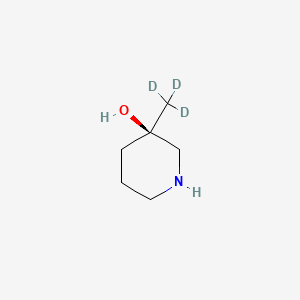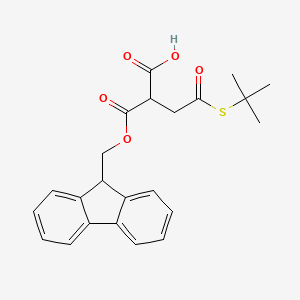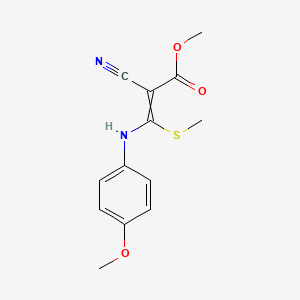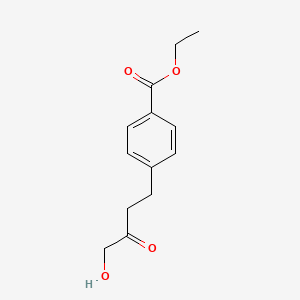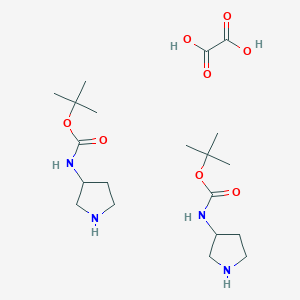
tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-pyrrolidin-3-ylcarbamate; oxalic acid: is a compound that combines tert-butyl N-pyrrolidin-3-ylcarbamate with oxalic acid. tert-Butyl N-pyrrolidin-3-ylcarbamate is a biochemical reagent used in various life science research applications . Oxalic acid is a naturally occurring organic compound with the formula C₂H₂O₄, commonly used in cleaning and bleaching applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl N-pyrrolidin-3-ylcarbamate can be synthesized through a series of chemical reactions involving tert-butyl carbamate and pyrrolidine. The reaction typically involves the use of protecting groups and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production of tert-butyl N-pyrrolidin-3-ylcarbamate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-pyrrolidin-3-ylcarbamate is used as a reagent in organic synthesis and chemical research. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study biochemical pathways and interactions. It can act as a probe or marker in various assays .
Industry: In the industrial sector, tert-Butyl N-pyrrolidin-3-ylcarbamate is used in the production of specialty chemicals and materials. It may also be employed in the development of new industrial processes .
Wirkmechanismus
The mechanism of action of tert-Butyl N-pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (pyrrolidin-3-ylmethyl)carbamate: Similar in structure but with a different functional group.
tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: tert-Butyl N-pyrrolidin-3-ylcarbamate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H38N4O8 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
tert-butyl N-pyrrolidin-3-ylcarbamate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-7-4-5-10-6-7;3-1(4)2(5)6/h2*7,10H,4-6H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |
InChI-Schlüssel |
DZDFQUVHXUXWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCNC1.CC(C)(C)OC(=O)NC1CCNC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)

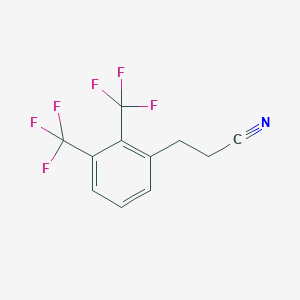
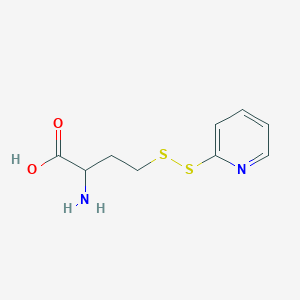
![5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790082.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)
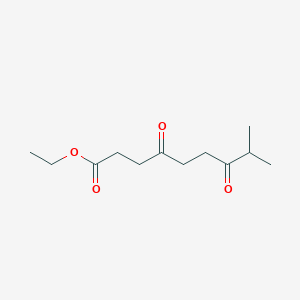
![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
![4-Tert-Butyl-N-[6-(1h-Imidazol-1-Yl)imidazo[1,2-A]pyridin-2-Yl]benzamide](/img/structure/B14790109.png)
![1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
